Azido-PEG1-PFP ester

Description

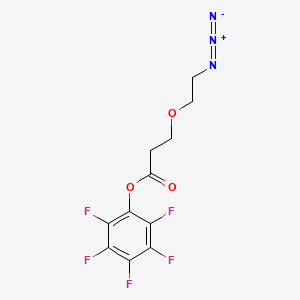

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-(2-azidoethoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F5N3O3/c12-6-7(13)9(15)11(10(16)8(6)14)22-5(20)1-3-21-4-2-18-19-17/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTGUBUPWMDFOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG1-PFP Ester: A Versatile Tool for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG1-PFP ester is a heterobifunctional chemical linker that has emerged as a valuable tool in bioconjugation and drug development. Its unique architecture, featuring a terminal azide (B81097) group, a single polyethylene (B3416737) glycol (PEG) unit, and a pentafluorophenyl (PFP) ester, offers researchers a versatile platform for covalently linking molecules of interest. The azide moiety allows for highly specific "click chemistry" reactions, while the PFP ester provides a highly efficient means of conjugating to primary amines. This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols associated with this compound, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction

The precise and stable conjugation of molecules is a cornerstone of modern biomedical research and therapeutic development. This compound has gained prominence as a linker molecule due to its dual-functional nature, enabling the straightforward connection of two different molecular entities. The incorporation of a short PEG spacer enhances the water solubility of the molecule and its conjugates.[1]

The key functionalities of this compound are:

-

Pentafluorophenyl (PFP) Ester: An amine-reactive functional group that forms stable amide bonds with primary and secondary amines. PFP esters are known for their high reactivity and increased stability to hydrolysis compared to their commonly used N-hydroxysuccinimide (NHS) ester counterparts.[2][3]

-

Azide Group: A chemical handle for "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly specific and efficient, allowing for the formation of a stable triazole linkage.[4]

This combination of reactive groups makes this compound an ideal candidate for constructing complex biomolecular architectures, such as PROTACs and ADCs.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | perfluorophenyl 3-(2-azidoethoxy)propanoate | [5] |

| CAS Number | 1807505-32-3 | [5] |

| Molecular Formula | C11H8F5N3O3 | [5] |

| Molecular Weight | 325.20 g/mol | [5] |

| Appearance | Solid | [5] |

| Purity | Typically >95% | [5] |

| Solubility | Soluble in organic solvents such as DMSO and DMF. | [6] |

| Storage Conditions | Should be stored at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks). The compound is moisture-sensitive and should be kept in a dry, dark environment. | [5] |

Key Applications

The unique properties of this compound make it a versatile tool for a range of applications in drug development and research.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7] this compound can serve as a linker to connect a target protein ligand to an E3 ligase ligand.

The general workflow for PROTAC synthesis using this compound is as follows:

-

The PFP ester end of the linker is reacted with a primary amine on the E3 ligase ligand.

-

The azide-functionalized E3 ligase ligand is then conjugated to an alkyne-modified target protein ligand via a click chemistry reaction.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that consist of a monoclonal antibody linked to a cytotoxic drug. The antibody directs the ADC to tumor cells expressing a specific antigen, and upon internalization, the cytotoxic payload is released, leading to cell death. This compound can be used to conjugate the cytotoxic drug to the antibody.

A typical ADC conjugation strategy involves:

-

Reacting the PFP ester of the linker with an amine-containing cytotoxic drug.

-

Modifying the antibody to introduce an alkyne group.

-

Conjugating the azide-functionalized drug to the alkyne-modified antibody via click chemistry.

Experimental Protocols

General Protocol for PFP Ester Conjugation to a Primary Amine

This protocol describes the general steps for reacting the PFP ester moiety of this compound with a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

-

This compound

-

Amine-containing molecule

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer: Phosphate-buffered saline (PBS), borate (B1201080) buffer, or HEPES buffer (pH 7.2-8.5). Avoid buffers containing primary amines like Tris or glycine.[6]

-

Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

Procedure:

-

Preparation of the Amine-Containing Molecule:

-

Dissolve the amine-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.

-

-

Preparation of this compound Solution:

-

Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-100 mM.

-

-

Conjugation Reaction:

-

Add a 5-20 fold molar excess of the dissolved this compound to the solution of the amine-containing molecule. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid denaturation of proteins.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the quenching solution to a final concentration of 10-50 mM to react with any unreacted PFP ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general procedure for the "click" reaction between the azide group of the this compound conjugate and an alkyne-containing molecule.

Materials:

-

Azide-functionalized molecule

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

-

Reaction buffer: PBS or Tris buffer

Procedure:

-

Preparation of a Premix Solution:

-

In a suitable reaction vessel, combine the azide-functionalized molecule and the alkyne-containing molecule in the reaction buffer.

-

In a separate tube, prepare a fresh premix of the catalyst by adding CuSO4 and TBTA (or another ligand) to the reaction buffer, followed by the addition of sodium ascorbate. A color change to light yellow is typically observed.

-

-

Click Reaction:

-

Add the catalyst premix to the solution containing the azide and alkyne molecules.

-

Incubate the reaction for 1-4 hours at room temperature with gentle mixing.

-

-

Purification:

-

Purify the resulting triazole-linked conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove the copper catalyst and other reagents.

-

Data Presentation

Comparison of PFP Ester and NHS Ester Reactivity

PFP esters exhibit superior stability to hydrolysis and faster reaction kinetics with amines compared to NHS esters. This is a critical advantage in bioconjugation reactions, which are often performed in aqueous buffers.[2][3]

| Parameter | PFP Ester | NHS Ester | Reference |

| Relative Hydrolysis Rate | Less susceptible to hydrolysis | More susceptible to hydrolysis | [3] |

| Optimal pH for Amine Reaction | 7.2 - 8.5 | 7.0 - 8.5 | [8] |

| Relative Reaction Rate with Amines | Faster | Slower | [9] |

Visualizations

Mechanism of PFP Ester Reaction with a Primary Amine

The PFP ester is an excellent leaving group, facilitating the nucleophilic attack by a primary amine to form a stable amide bond.

PROTAC-Mediated Protein Degradation Pathway

This diagram illustrates the catalytic mechanism by which a PROTAC molecule induces the degradation of a target protein via the ubiquitin-proteasome system.

Conclusion

This compound is a powerful and versatile bifunctional linker for researchers in the fields of chemistry, biology, and medicine. Its enhanced stability and reactivity, coupled with the specificity of click chemistry, provide a robust platform for the synthesis of complex bioconjugates. The applications of this linker in the development of next-generation therapeutics such as PROTACs and ADCs highlight its significance in advancing drug discovery and development. This guide provides the foundational knowledge and protocols to effectively utilize this compound in a variety of research settings.

References

- 1. This compound, 1807505-32-3 | BroadPharm [broadpharm.com]

- 2. This compound | 1807505-32-3 [amp.chemicalbook.com]

- 3. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. broadpharm.com [broadpharm.com]

- 7. glpbio.com [glpbio.com]

- 8. precisepeg.com [precisepeg.com]

- 9. Azido-PEG-NHS ester, MW 5,000 | BroadPharm [broadpharm.com]

Azido-PEG1-PFP ester chemical structure

An In-Depth Technical Guide to Azido-PEG1-PFP Ester

Introduction

This compound is a heterobifunctional crosslinking reagent that has become an invaluable tool in the fields of bioconjugation, drug delivery, and proteomics.[1] This molecule is composed of three key functional components: an azide (B81097) group for "click chemistry," a single polyethylene (B3416737) glycol (PEG) unit to enhance hydrophilicity, and a pentafluorophenyl (PFP) ester for efficient amine ligation.[1][2] The PFP ester is a highly reactive moiety that readily forms stable amide bonds with primary and secondary amines, and it exhibits greater stability against hydrolysis in aqueous environments compared to more common N-hydroxysuccinimide (NHS) esters.[3][4] This enhanced stability provides greater flexibility and efficiency in conjugation reactions.[4]

This guide provides a comprehensive overview of the chemical properties, reaction mechanisms, and common applications of this compound, making it a vital resource for researchers, scientists, and professionals in drug development.

Core Chemical Properties and Structure

This compound is a well-defined chemical entity with specific properties that make it suitable for precise bioconjugation tasks. Its structure is designed for maximum efficiency, allowing for a two-step sequential or one-pot conjugation strategy.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 1807505-32-3 | [3][5] |

| Molecular Formula | C₁₁H₈F₅N₃O₃ | [5][6] |

| Molecular Weight | 325.20 g/mol | [3][5] |

| IUPAC Name | perfluorophenyl 3-(2-azidoethoxy)propanoate | [5] |

| Purity | Typically >95% - 98% | [3][5] |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and DCM | [3] |

| Storage Conditions | -20°C for long-term storage (months to years) | [3][5] |

Functional Moieties and Reaction Mechanisms

The utility of this compound stems from its two distinct reactive ends, enabling specific and controlled conjugation pathways.

The Amine-Reactive PFP Ester

The pentafluorophenyl ester is an activated ester that reacts efficiently with primary and secondary amine groups found on proteins (e.g., lysine (B10760008) residues) and amine-modified oligonucleotides to form a highly stable amide bond.[4][5] The PFP group is an excellent leaving group, facilitating a rapid and high-yield reaction.[2][5]

Caption: PFP ester reaction with a primary amine.

The Azide Group for Click Chemistry

The terminal azide group is the second functional handle, which remains inert during the initial amine conjugation. This group is specifically designed for "click chemistry" reactions, providing a highly selective method for subsequent labeling.[2][3][7]

Two primary click chemistry pathways are available:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide reacts with a terminal alkyne in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted triazole ring.[3][7]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): In a copper-free alternative, the azide reacts with a strained cyclooctyne, such as DBCO or BCN, to form a stable triazole.[3][7] This is particularly useful for live-cell labeling where copper toxicity is a concern.

Caption: Azide group reactivity via click chemistry.

Experimental Protocol: General Protein Labeling

This protocol provides a general method for labeling a protein with this compound. The optimal conditions may vary depending on the specific protein and desired degree of labeling.

Materials:

-

Protein of interest (1-10 mg/mL)

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

This compound

-

Anhydrous organic solvent (DMSO or DMF)

-

Desalting columns or dialysis equipment for purification

Methodology:

-

Buffer Exchange: Ensure the protein sample is in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete with the target protein for reaction with the PFP ester.[8] If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Prepare PFP Ester Solution: Immediately before use, equilibrate the vial of this compound to room temperature. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.[8] Do not prepare stock solutions for long-term storage as the PFP ester is susceptible to hydrolysis over time.[4][8]

-

Calculate Molar Excess: Determine the amount of PFP ester needed. A 10- to 20-fold molar excess of the PFP ester over the protein is a common starting point for antibodies to achieve a labeling ratio of 4-6 linkers per molecule.[8] This ratio should be optimized for each specific application.

-

Conjugation Reaction: Add the calculated volume of the PFP ester stock solution to the protein solution while gently vortexing.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or for 2-4 hours at 4°C.

-

Purification: Remove non-reacted PFP ester and byproducts by running the reaction mixture through a desalting column or by dialyzing against PBS.

-

Characterization: The resulting azide-functionalized protein is now ready for a subsequent click chemistry reaction. The degree of labeling can be quantified using techniques such as mass spectrometry (MALDI-TOF or ESI-MS).

Applications in Research and Drug Development

The unique properties of this compound make it a versatile reagent for several advanced applications:

-

PROTAC Development: It serves as a PEG-based linker for synthesizing Proteolysis Targeting Chimeras (PROTACs).[6][7] PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.[7]

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach an azide handle to an antibody. A cytotoxic drug modified with an alkyne can then be "clicked" onto the antibody, creating a targeted therapeutic agent.[4]

-

Biomolecule Labeling: It is widely used to label proteins, amine-modified oligonucleotides, and other amine-containing molecules for downstream applications such as fluorescent imaging, pull-down assays, and surface immobilization.[2][5]

References

- 1. Azido-PEG-PFP ester | AxisPharm [axispharm.com]

- 2. This compound - CD Bioparticles [cd-bioparticles.net]

- 3. This compound, 1807505-32-3 | BroadPharm [broadpharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. medkoo.com [medkoo.com]

- 6. This compound - Immunomart [immunomart.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-depth Technical Guide to Azido-PEG1-PFP Ester: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Azido-PEG1-PFP ester, a versatile heterobifunctional crosslinker. It details its core characteristics, provides protocols for its use in key applications, and illustrates the logical workflows of these applications. This document is intended to serve as a valuable resource for researchers and professionals in the fields of bioconjugation, drug delivery, and proteomics.

Core Physical and Chemical Properties

This compound is a chemical compound featuring an azide (B81097) group, a single polyethylene (B3416737) glycol (PEG) unit, and a pentafluorophenyl (PFP) ester. This unique combination of functional groups makes it a powerful tool for covalently linking molecules. The azide group allows for "click chemistry" reactions, while the PFP ester readily reacts with primary and secondary amines. The short PEG spacer enhances the water solubility of the molecule.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: General Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₈F₅N₃O₃ | [2][4] |

| Molecular Weight | 325.2 g/mol | [2][4] |

| Purity | ≥95% - 98% | [4][5] |

| CAS Number | 1807505-32-3 | [2][4] |

Table 2: Physical Properties

| Property | Description | Reference(s) |

| Appearance | Pale-yellow to yellow-brown liquid | [6] |

| Solubility | Soluble in DMSO, DCM, DMF | [4][7] |

Table 3: Storage and Handling

| Condition | Recommendation | Reference(s) |

| Storage Temperature | -20°C | [2][4] |

| Handling | Moisture-sensitive. Equilibrate vial to room temperature before opening. Store with desiccant. | [8] |

| Shipping | Shipped under ambient temperature as a non-hazardous chemical. | [2] |

Chemical Reactivity and Applications

The utility of this compound stems from its two distinct reactive moieties:

-

Pentafluorophenyl (PFP) Ester: This amine-reactive group forms stable amide bonds with primary and secondary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues).[9] PFP esters are advantageous over N-hydroxysuccinimide (NHS) esters as they exhibit greater stability towards hydrolysis in aqueous media, leading to more efficient and reproducible conjugation reactions.[8][9][10]

-

Azide Group: This functional group is a key component for "click chemistry," a set of bioorthogonal reactions that are rapid, efficient, and highly specific.[3][7] The azide group can participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with a molecule containing an alkyne or a strained alkyne (like DBCO or BCN), respectively.[4][7]

These dual functionalities make this compound an ideal linker for constructing complex biomolecules, such as:

-

Antibody-Drug Conjugates (ADCs): In this application, the PFP ester can be used to attach the linker to an antibody, while the azide group can be used to conjugate a cytotoxic drug.[11][]

-

PROteolysis TArgeting Chimeras (PROTACs): PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.[4][13][14] this compound can serve as a component of the linker connecting the target-binding ligand and the E3 ligase-binding ligand.[4]

-

Nanoparticle Functionalization: The linker can be used to attach targeting ligands, drugs, or imaging agents to the surface of nanoparticles.[10]

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.

Protocol 1: Conjugation of this compound to a Protein

This protocol describes the first step in a two-step conjugation process, where the PFP ester is reacted with primary amines on a protein to introduce an azide handle.

Materials:

-

Protein solution (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous DMSO or DMF

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris should be avoided as they will compete with the reaction.[8]

-

Linker Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[8] Do not prepare stock solutions for long-term storage as the PFP ester can hydrolyze.[8]

-

Conjugation Reaction: Add a 5-20 fold molar excess of the this compound solution to the protein solution. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[9]

-

Purification: Remove excess, unreacted linker and byproducts using a desalting column or by dialysis against an appropriate buffer.

Protocol 2: Click Chemistry Conjugation of an Alkyne-Modified Molecule to the Azide-Functionalized Protein

This protocol describes the second step, where an alkyne-containing molecule (e.g., a drug, a dye) is conjugated to the azide-functionalized protein from Protocol 1 via CuAAC.

Materials:

-

Azide-functionalized protein

-

Alkyne-modified molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., TBTA)

-

Reaction buffer (e.g., PBS)

Procedure:

-

Reactant Preparation: Prepare a stock solution of the alkyne-modified molecule in a suitable solvent (e.g., DMSO). Prepare stock solutions of CuSO₄, sodium ascorbate (B8700270), and the copper ligand.

-

Reaction Setup: In a reaction vessel, combine the azide-functionalized protein and a molar excess of the alkyne-modified molecule.

-

Initiation of Click Reaction: Add the copper ligand to the reaction mixture, followed by the CuSO₄. Finally, add the sodium ascorbate to reduce Cu(II) to the catalytic Cu(I) species.

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

Purification: Purify the final conjugate to remove the catalyst and excess reagents using methods like size exclusion chromatography or dialysis.

Visualizations: Logical Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key processes where this compound is applied.

Caption: Mechanism of Action for an Antibody-Drug Conjugate (ADC).

Caption: Mechanism of Action for a PROTAC.

References

- 1. benchchem.com [benchchem.com]

- 2. medkoo.com [medkoo.com]

- 3. Azido-PEG-PFP ester | AxisPharm [axispharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Creative Biolabs [creative-biolabs.com]

- 6. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 7. This compound, 1807505-32-3 | BroadPharm [broadpharm.com]

- 8. broadpharm.com [broadpharm.com]

- 9. precisepeg.com [precisepeg.com]

- 10. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]

- 11. PEG Linkers & Applications Highlight | Biopharma PEG [biochempeg.com]

- 13. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 14. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

An In-depth Technical Guide to the Mechanism of Action of Azido-PEG1-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG1-PFP ester is a heterobifunctional crosslinker that has emerged as a powerful tool in bioconjugation and drug development. Its unique architecture, featuring a terminal azide (B81097) group and a pentafluorophenyl (PFP) ester, allows for a two-step sequential or orthogonal conjugation strategy. This enables the precise and stable linkage of diverse molecular entities, such as proteins, peptides, oligonucleotides, and small molecule drugs. The incorporated polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate its effective implementation in research and development.

Core Functionalities and Mechanism of Action

The reactivity of this compound is defined by its two key functional groups: the PFP ester and the azide moiety. These groups react via distinct chemical pathways, offering researchers significant flexibility in designing their conjugation strategies.

Amine-Reactive PFP Ester: Forging Stable Amide Bonds

The pentafluorophenyl ester is a highly efficient amine-reactive functional group. It reacts with primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, to form stable amide bonds.[3]

Mechanism of Aminolysis:

The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the PFP ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the pentafluorophenolate as a good leaving group to yield the stable amide bond.

dot

Advantages over NHS Esters:

PFP esters are notably more resistant to hydrolysis in aqueous media compared to the more commonly used N-hydroxysuccinimide (NHS) esters.[4][5] This increased stability translates to higher conjugation efficiencies, as the PFP ester remains active for a longer duration, allowing for more controlled and reproducible reactions.

| Feature | PFP Ester | NHS Ester |

| Hydrolytic Stability | More stable | Less stable, especially at higher pH |

| Reactivity with Amines | High | High |

| Optimal pH for Conjugation | 7.2 - 9.0[6] | 7.0 - 8.5 |

| Byproduct | Pentafluorophenol | N-hydroxysuccinimide |

The Azide Group: A Gateway to "Click Chemistry"

The azide functional group is a cornerstone of "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.[7] The azide on the this compound can participate in several powerful ligation reactions.[8][9]

This is the most prominent click chemistry reaction, involving the copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted-1,2,3-triazole.[10]

dot

To circumvent the cellular toxicity associated with copper catalysts, SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN). The ring strain of the cyclooctyne (B158145) significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly without a metal catalyst.[8]

dot

This reaction occurs between an azide and a phosphine (B1218219), typically a triarylphosphine engineered with an electrophilic trap. The reaction proceeds via an aza-ylide intermediate to form a stable amide bond.[11][12] The "traceless" version of this ligation is particularly elegant as it leaves no residual atoms from the phosphine reagent in the final product.[13]

dot

| Reaction | Catalyst | Key Features |

| CuAAC | Copper(I) | Fast, high yielding, regioselective (1,4-isomer).[10] |

| SPAAC | None | Biocompatible (copper-free), fast, suitable for in vivo applications.[8] |

| Staudinger Ligation | None | Bioorthogonal, forms a native amide bond (traceless version).[13][14] |

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimization may be required for specific applications.

Protocol 1: Conjugation of this compound to a Protein via Amine Coupling

Materials:

-

Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

-

This compound.

-

Anhydrous DMSO or DMF.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Desalting column or dialysis cassette for purification.

Procedure:

-

Reagent Preparation: Equilibrate the vial of this compound to room temperature before opening. Prepare a stock solution (e.g., 10-100 mM) in anhydrous DMSO or DMF immediately before use. Do not store the stock solution.[15]

-

Conjugation: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution with gentle mixing.[6] The final concentration of the organic solvent should not exceed 10%.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[15]

-

Quenching (Optional): To quench any unreacted PFP ester, add the quenching buffer and incubate for 30 minutes.

-

Purification: Remove excess reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.[5]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Azide-functionalized molecule (from Protocol 1).

-

Alkyne-containing molecule.

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution.

-

Sodium ascorbate (B8700270) stock solution (freshly prepared).

-

Copper-chelating ligand (e.g., THPTA) stock solution.

-

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

-

Reactant Mixture: In a microcentrifuge tube, combine the azide-functionalized molecule and the alkyne-containing molecule in the reaction buffer.

-

Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and ligand solutions.

-

Initiation: Add the copper/ligand complex to the reactant mixture, followed by the freshly prepared sodium ascorbate solution to initiate the reaction.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature.

-

Purification: Purify the conjugate using an appropriate method (e.g., chromatography, dialysis) to remove the copper catalyst and excess reagents.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

-

Azide-functionalized molecule (from Protocol 1).

-

Strained alkyne-containing molecule (e.g., DBCO, BCN).

-

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

-

Reactant Mixture: Combine the azide-functionalized molecule and the strained alkyne-containing molecule in the reaction buffer.

-

Incubation: Incubate the reaction for 2-12 hours at room temperature or 37°C. Reaction times will vary depending on the specific strained alkyne used.

-

Purification: Purify the conjugate using a suitable method to remove any unreacted starting materials.

Protocol 4: Staudinger Ligation

Materials:

-

Azide-functionalized molecule (from Protocol 1).

-

Phosphine-containing molecule (e.g., a phosphine-ester for traceless ligation).

-

Reaction solvent (e.g., a mixture of THF and water).

Procedure:

-

Reactant Mixture: Dissolve the azide-functionalized molecule in the reaction solvent.

-

Initiation: Add the phosphine-containing molecule to the solution.

-

Incubation: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Perform an aqueous work-up and purify the product by chromatography to isolate the amide-linked conjugate.

Conclusion

This compound is a versatile and powerful tool for researchers in the fields of chemistry, biology, and medicine. Its dual reactivity allows for the straightforward synthesis of complex bioconjugates with high efficiency and stability. By understanding the distinct mechanisms of action of the PFP ester and the azide group, and by following optimized experimental protocols, scientists can effectively leverage this reagent to advance their research in areas such as targeted drug delivery, proteomics, and the development of novel diagnostic and therapeutic agents. The superior stability of the PFP ester and the biocompatibility of the azide-based click chemistry reactions make this compound a valuable asset for the creation of next-generation bioconjugates.

References

- 1. medkoo.com [medkoo.com]

- 2. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]

- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 4. broadpharm.com [broadpharm.com]

- 5. broadpharm.com [broadpharm.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. Azido-PEG-PFP ester | AxisPharm [axispharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound, 1807505-32-3 | BroadPharm [broadpharm.com]

- 10. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]

- 11. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]

- 12. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]

- 14. Staudinger ligation of alpha-azido acids retains stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. precisepeg.com [precisepeg.com]

solubility of Azido-PEG1-PFP ester in different solvents

An In-Depth Technical Guide to the Solubility of Azido-PEG1-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of this compound, a bifunctional linker commonly utilized in bioconjugation and drug delivery research. Understanding the solubility of this reagent is critical for its effective handling, storage, and application in various experimental workflows.

Core Concepts

This compound is a molecule that incorporates three key functional components: an azide (B81097) group for "click chemistry," a short polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester for amine-reactive conjugation.[1][2][3] The interplay of these components dictates the overall physicochemical properties of the molecule, including its solubility. The hydrophilic PEG spacer contributes to the water solubility of the reagent.[1][3] PFP esters are generally less susceptible to hydrolysis compared to other amine-reactive esters like NHS esters.[2][4]

Solubility Profile

The solubility of this compound has been qualitatively described in various technical data sheets from chemical suppliers. The compound is readily soluble in several common organic solvents. This information is crucial for preparing stock solutions and for conducting reactions in a non-aqueous environment.

Table 1: Qualitative Solubility of this compound

| Solvent Name | Abbreviation | Solubility |

| Dimethyl Sulfoxide | DMSO | Soluble |

| Dichloromethane | DCM | Soluble |

| Dimethylformamide | DMF | Soluble |

This data is compiled from publicly available information from suppliers of this compound.[2][4][5][6]

Experimental Protocol for Solubility Determination

The following is a general protocol for the quantitative determination of the solubility of this compound in a solvent of interest. This method is based on the saturation shake-flask method, a common technique for solubility measurement.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., DMSO, DCM, DMF, water, buffer)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that a solid phase remains after equilibration.

-

Add a known volume of the solvent of interest to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter (0.22 µm) to remove any remaining solid particles.

-

Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Logical and Experimental Workflows

To visually represent the relationships and processes discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Logical relationship of this compound components and their functionalities.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound, 1807505-32-3 | BroadPharm [broadpharm.com]

- 3. This compound - CD Bioparticles [cd-bioparticles.net]

- 4. Azido-PEG3-PFP ester, 1807530-07-9 | BroadPharm [broadpharm.com]

- 5. This compound | 1807505-32-3 [amp.chemicalbook.com]

- 6. This compound | 1807505-32-3 [amp.chemicalbook.com]

An In-depth Technical Guide to Azido-PEG1-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG1-PFP ester, a heterobifunctional crosslinker pivotal in bioconjugation and pharmaceutical research. It details the molecule's chemical properties, applications, and detailed experimental protocols for its use.

Core Properties and Specifications

This compound is a versatile molecule featuring three key chemical moieties: an azide (B81097) group (N₃) for "click chemistry," a single polyethylene (B3416737) glycol (PEG) spacer to enhance hydrophilicity, and a pentafluorophenyl (PFP) ester for amine-reactive conjugation.[1][2][3] The PFP ester is a highly efficient activating group for carboxylic acids, reacting with primary and secondary amines to form stable amide bonds.[4] Notably, PFP esters are less susceptible to hydrolysis in aqueous environments compared to more common N-hydroxysuccinimide (NHS) esters, leading to more stable reagents and potentially more efficient conjugations.[5][6][7]

Quantitative Data Summary

The key quantitative specifications for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 325.20 g/mol | [1][3][8] |

| Exact Mass | 325.0486 u | [1] |

| Chemical Formula | C₁₁H₈F₅N₃O₃ | [1] |

| CAS Number | 1807505-32-3 | [1][8] |

| Purity | Typically >95% | [1][2][8] |

| IUPAC Name | perfluorophenyl 3-(2-azidoethoxy)propanoate | [1] |

Primary Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool in several advanced applications:

-

Bioconjugation and "Click" Chemistry: The primary application is in two-step sequential conjugations. The PFP ester first reacts with an amine-containing biomolecule (e.g., a protein or antibody). The resulting azide-functionalized molecule can then be selectively conjugated to a molecule containing an alkyne or a strained cyclooctyne (B158145) (like DBCO or BCN) via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, respectively.[1][2][9][10]

-

PROTAC Development: This molecule serves as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[9] PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.[9]

-

Drug Delivery and Imaging: The hydrophilic PEG spacer can improve the solubility and biocompatibility of conjugated molecules, making this linker suitable for developing drug delivery systems and imaging agents.[1][2]

Experimental Protocols

The following sections provide a generalized methodology for the conjugation of this compound to amine-containing biomolecules, such as proteins or antibodies.

Materials and Reagents

-

This compound

-

Biomolecule with available primary amines (e.g., IgG antibody)

-

Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)[5][6]

-

Anhydrous organic solvent (e.g., Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF))[5][6]

-

Quenching buffer (optional, e.g., 1 M Tris-HCl, pH 8.0)[11]

-

Desalting columns or dialysis equipment for purification[5][6]

General Protocol for Protein Conjugation

This protocol outlines the steps for labeling a protein with this compound. The degree of labeling can be adjusted by varying the molar excess of the crosslinker.[5]

Step 1: Preparation of Biomolecule

-

Dissolve the protein (e.g., IgG) in an amine-free buffer (like PBS, pH 7.2) to a concentration of 1-10 mg/mL.[5][12]

-

Ensure the buffer does not contain primary amines (e.g., Tris or glycine), as these will compete with the target reaction.[5][6] If necessary, perform a buffer exchange using dialysis or a desalting column.[5][6]

Step 2: Preparation of this compound Solution

-

This compound is moisture-sensitive.[5][6] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[5][6]

-

Immediately before use, dissolve the required amount of this compound in a minimal volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[11][12] Do not prepare stock solutions for long-term storage, as the PFP ester moiety will hydrolyze over time.[5][6]

Step 3: Conjugation Reaction

-

Add a 2- to 10-fold molar excess of the dissolved this compound solution to the biomolecule solution while gently stirring.[11] The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[12]

-

Incubate the reaction. Common conditions are 1-4 hours at room temperature (20-25°C) or overnight at 4°C for more sensitive biomolecules.[11] Alternatively, for a faster reaction, incubate for 30 minutes at 37°C.[5][6]

Step 4: Quenching and Purification

-

(Optional) To quench any unreacted PFP ester, add a quenching buffer such as Tris to a final concentration of 20-50 mM and incubate for an additional 30 minutes.[11]

-

Remove excess, unreacted this compound and reaction byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).[5][6]

Step 5: Storage

-

Store the resulting azide-functionalized protein under conditions appropriate for the unmodified protein.[5][6] The product is now ready for subsequent "click chemistry" reactions.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involving this compound.

Caption: Workflow for Amine-Reactive Conjugation.

Caption: Subsequent "Click Chemistry" Pathway.

References

- 1. medkoo.com [medkoo.com]

- 2. Azido-PEG-PFP ester | AxisPharm [axispharm.com]

- 3. This compound - CD Bioparticles [cd-bioparticles.net]

- 4. precisepeg.com [precisepeg.com]

- 5. broadpharm.com [broadpharm.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]

- 8. glycomindsynth.com [glycomindsynth.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound, 1807505-32-3 | BroadPharm [broadpharm.com]

- 11. precisepeg.com [precisepeg.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-depth Technical Guide to Azido-PEG1-PFP Ester: A Bifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG1-PFP ester, a heterobifunctional crosslinker pivotal in the fields of bioconjugation, proteomics, and targeted drug delivery. This document details its chemical identifiers, properties, and applications, and includes a representative experimental protocol for its use in conjugating molecules to proteins.

Core Compound Identifiers and Properties

This compound is a versatile chemical tool designed with two distinct reactive moieties: an azide (B81097) group and a pentafluorophenyl (PFP) ester, connected by a short polyethylene (B3416737) glycol (PEG) spacer. This unique structure allows for a two-step conjugation strategy, making it an invaluable reagent for creating complex biomolecular architectures.

| Identifier | Value | Source(s) |

| CAS Number | 1807505-32-3 | [1][2][3][4] |

| Molecular Formula | C₁₁H₈F₅N₃O₃ | [1][2] |

| Molecular Weight | 325.2 g/mol | [1][2] |

| IUPAC Name | perfluorophenyl 3-(2-azidoethoxy)propanoate | [1] |

| InChI Key | MXTGUBUPWMDFOW-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(C(=C(C(=C1F)F)F)F)OC(=O)CCOCCN=[N+]=[N-] | |

| Purity | Typically ≥95% | [1] |

| Appearance | Pale-yellow to Yellow-brown Liquid | |

| Solubility | Soluble in DMSO, DMF, DCM | |

| Storage Conditions | -20°C for long-term storage | [1] |

Functional Characteristics and Applications

The strategic placement of the azide and PFP ester groups imparts this compound with orthogonal reactivity, enabling sequential conjugation reactions.

The pentafluorophenyl (PFP) ester is a highly reactive functional group that readily forms stable amide bonds with primary and secondary amines, such as those found on the lysine (B10760008) residues of proteins.[1] PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their increased stability towards hydrolysis, which can lead to more efficient conjugation reactions.[5]

The azide group is a key component for "click chemistry," a set of biocompatible and highly efficient reactions.[6] Specifically, the azide moiety can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a terminal alkyne or a strained cyclooctyne, respectively, to form a stable triazole linkage.[6][7]

The short, hydrophilic PEG1 spacer enhances the water solubility of the linker and the resulting conjugate, which can be advantageous when working with biological molecules.

This dual functionality makes this compound a valuable tool for a variety of applications, including:

-

Antibody-Drug Conjugate (ADC) Synthesis: The PFP ester can be used to attach the linker to an antibody, while the azide group can be used to conjugate a cytotoxic drug.

-

PROTAC Development: Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of target proteins.[8] this compound can serve as a linker to connect a protein-targeting ligand and an E3 ligase-binding ligand.[3][7][8]

-

Surface Modification: The linker can be used to functionalize surfaces, such as nanoparticles or microarrays, with biomolecules.

-

Proteomics and Cellular Imaging: By conjugating fluorescent dyes or affinity tags to proteins or other biomolecules, this linker can be used to study protein localization, interactions, and function.

Experimental Protocol: General Procedure for Protein Labeling

The following is a general protocol for the conjugation of this compound to a protein containing accessible primary amines, such as an antibody. This protocol is a representative example and may require optimization for specific applications.

Materials:

-

Protein solution (e.g., IgG) in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at pH 7.2-8.0.

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Purification column (e.g., size-exclusion chromatography) for removal of excess linker.

Procedure:

-

Protein Preparation: Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in the reaction buffer.

-

Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 10-100 mM).

-

Conjugation Reaction:

-

Add a calculated molar excess of the this compound stock solution to the protein solution. The optimal molar ratio will need to be determined empirically but a starting point of 10- to 20-fold molar excess of the linker is common.

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.

-

-

Purification:

-

Remove the unreacted this compound and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein.

-

-

Characterization:

-

Determine the degree of labeling (DOL), which is the average number of linker molecules conjugated per protein, using methods such as UV-Vis spectroscopy or mass spectrometry.

-

The azide-functionalized protein is now ready for the subsequent click chemistry reaction.

-

Workflow and Reaction Schematic

The following diagrams illustrate the general workflow for protein modification using this compound and the subsequent click chemistry reaction.

Caption: General workflow for labeling a protein with this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CAS Number Search List | AxisPharm [axispharm.com]

- 5. The Identification of Alcohols in Aqueous Solution | Scilit [scilit.com]

- 6. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

The Superior Reactivity and Stability of Pentafluorophenyl Esters in Amidation Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of bioconjugation, peptide synthesis, and drug development, the efficient and specific formation of amide bonds is a cornerstone of molecular assembly. The choice of activating agent for carboxyl groups is a critical determinant of reaction success, influencing yield, purity, and the stability of the final conjugate. While various activated esters are employed for this purpose, pentafluorophenyl (PFP) esters have emerged as a superior class of reagents for reaction with primary amines.[1][2] Their enhanced stability and reactivity profiles offer significant advantages over other commonly used activating groups, such as N-hydroxysuccinimidyl (NHS) esters.[3][4]

This in-depth technical guide provides a comprehensive overview of the reactivity of PFP esters with primary amines. It details the underlying chemical principles, kinetic advantages, and practical considerations for their use in research and development. Quantitative data from various studies are compiled and presented for easy comparison, and detailed experimental protocols are provided to facilitate the implementation and evaluation of these powerful reagents.

Core Principles of PFP Ester Reactivity

The enhanced reactivity of PFP esters stems from the electron-withdrawing nature of the pentafluorophenyl group.[3] This strong inductive effect renders the carbonyl carbon highly electrophilic and makes the pentafluorophenolate anion an excellent leaving group, thus accelerating the rate of nucleophilic attack by primary amines.[3] The overall reaction proceeds via a nucleophilic acyl substitution mechanism to form a stable amide bond.

The Competing Reaction: Hydrolysis

A critical factor in the utility of activated esters, particularly in aqueous environments common for bioconjugation, is their susceptibility to hydrolysis.[3][5] Hydrolysis of the ester results in the formation of the unreactive parent carboxylic acid and competes directly with the desired amidation reaction.[6] PFP esters exhibit significantly greater resistance to hydrolysis compared to NHS esters, a key advantage that leads to more efficient and reproducible conjugations.[3][7]

Quantitative Analysis of Reactivity and Stability

The superiority of PFP esters can be quantitatively demonstrated through kinetic studies comparing their rates of aminolysis and hydrolysis with other activated esters.

Comparative Aminolysis and Hydrolysis Rates

| Active Ester | Reaction | Rate Constant (k') | Conditions | Reference |

| Poly(pentafluorophenyl acrylate) | Aminolysis with 1-aminomethylpyrene | 2.46 x 10⁻¹ s⁻¹ | - | [3] |

| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | Aminolysis with 1-aminomethylpyrene | 3.49 x 10⁻³ s⁻¹ | - | [3] |

| Active Ester | Hydrolysis Half-life (t₁/₂) | pH | Conditions | Reference |

| Pentafluorophenyl (PFP) Ester | ~6-fold more stable than NHS ester | - | Aqueous MeCN | [7] |

| N-hydroxysuccinimide (NHS) Ester | Minutes | 8 | Aqueous solution | [4] |

| N-hydroxysuccinimide (NHS) Ester | Hours | ≤ 7 | Aqueous solution | [4] |

| Tetrafluorophenyl (TFP) Ester | 3.0 times longer than NHS ester | 8 | - | [3] |

Factors Influencing the Reaction of PFP Esters with Primary Amines

Several factors critically influence the outcome of the reaction between PFP esters and primary amines. Careful consideration and optimization of these parameters are essential for achieving high yields and purity.

pH

The pH of the reaction medium plays a dual role. The primary amine nucleophile must be in its unprotonated form to be reactive.[2] Therefore, the reaction is typically carried out at a pH slightly above the pKa of the amine's conjugate acid. However, higher pH also accelerates the competing hydrolysis of the PFP ester.[6][8] An optimal pH range of 7.2 to 8.5 is generally recommended for reactions with primary amines.[5][6]

Solvent

PFP esters are often dissolved in anhydrous organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the reaction mixture, which may be aqueous.[1] The choice of solvent can influence reaction rates. For instance, the rate of hydrolysis of phosphate (B84403) esters has been shown to be higher in DMSO compared to ethanol.[9] It is crucial to use anhydrous solvents to minimize premature hydrolysis of the PFP ester.[6]

Steric Hindrance

Steric bulk at either the amine or the ester can significantly impact the reaction rate.[10] Increased steric hindrance around the amine's nitrogen atom can impede its approach to the electrophilic carbonyl carbon, slowing down the reaction.[10]

Moisture

PFP esters are moisture-sensitive and should be stored under anhydrous conditions with a desiccant at -20°C.[1][11] Exposure to moisture will lead to hydrolysis and a reduction in the reagent's activity.[6]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of a PFP Ester to a Primary Amine (e.g., in a biomolecule)

This protocol provides a general guideline for the conjugation of a PFP ester-activated molecule to a biomolecule containing primary amines in an aqueous buffer.

Materials:

-

PFP ester-activated molecule

-

Biomolecule containing a primary amine (e.g., protein, peptide)

-

Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer, pH 7.2-8.5.[6] Avoid buffers containing primary amines like Tris or glycine.[1]

-

Anhydrous DMSO or DMF[1]

-

Quenching Reagent (optional): Tris buffer, pH 8.0-8.5[5]

Procedure:

-

Prepare the PFP Ester Solution: Immediately before use, dissolve the PFP ester-activated molecule in a minimal amount of anhydrous DMSO or DMF to create a stock solution.[1][11] Do not prepare stock solutions for long-term storage.[11]

-

Prepare the Amine Solution: Dissolve the biomolecule containing the primary amine in the reaction buffer to the desired concentration.

-

Initiate the Reaction: Add the PFP ester stock solution to the amine solution with gentle mixing. The molar ratio of PFP ester to amine may need to be optimized, but a starting point of a 2- to 10-fold molar excess of the PFP ester is common.[5]

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C.[5] Reaction time may need to be optimized.

-

Quenching (Optional): If necessary, quench any unreacted PFP ester by adding a quenching reagent such as Tris buffer.[5]

-

Purification: Remove excess, unreacted PFP ester and byproducts by a suitable method such as dialysis or size-exclusion chromatography.[11]

Protocol 2: Determination of PFP Ester Hydrolysis Rate by HPLC

This protocol outlines a method for quantifying the rate of hydrolysis of a PFP ester in an aqueous buffer using High-Performance Liquid Chromatography (HPLC).

Materials:

-

PFP ester of interest

-

Reaction Buffer: e.g., Phosphate Buffered Saline (PBS), pH 7.4 or Sodium Bicarbonate buffer, pH 8.5[3]

-

Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)[3]

-

HPLC system with a C18 column and a UV detector[3]

-

Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)[3]

-

Mobile Phase B: Acetonitrile with 0.1% TFA[3]

Procedure:

-

Prepare Stock Solution: Prepare a stock solution of the PFP ester in the anhydrous organic solvent (e.g., 10 mM).[3]

-

Initiate Hydrolysis: Dilute the PFP ester stock solution into the reaction buffer to a known final concentration (e.g., 1 mM) at a constant temperature.[3][6]

-

HPLC Analysis:

-

Immediately inject a sample (t=0) onto the HPLC system.[3]

-

Inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).[3]

-

Monitor the disappearance of the PFP ester peak and the appearance of the hydrolyzed carboxylic acid peak by UV absorbance at an appropriate wavelength.[3][6]

-

-

Data Analysis:

-

Calculate the percentage of the remaining PFP ester at each time point.

-

Plot the natural logarithm of the PFP ester concentration versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (k').[3]

-

The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k'.

-

Visualizing Reaction Mechanisms and Workflows

Reaction of PFP Ester with a Primary Amine

Caption: Reaction mechanism of a PFP ester with a primary amine.

Experimental Workflow for PFP Ester Conjugation

Caption: Workflow for PFP ester conjugation to a primary amine.

Conclusion

Pentafluorophenyl esters represent a highly effective and reliable class of reagents for the formation of amide bonds with primary amines. Their superior stability towards hydrolysis and faster aminolysis kinetics compared to other activated esters, such as NHS esters, make them particularly advantageous for applications in aqueous environments and with precious biological samples. By understanding the core principles of their reactivity and carefully controlling key experimental parameters, researchers, scientists, and drug development professionals can leverage the power of PFP esters to achieve efficient and reproducible synthesis of a wide range of molecular constructs.

References

- 1. broadpharm.com [broadpharm.com]

- 2. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. precisepeg.com [precisepeg.com]

- 6. benchchem.com [benchchem.com]

- 7. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. jru-b.com [jru-b.com]

- 10. researchgate.net [researchgate.net]

- 11. broadpharm.com [broadpharm.com]

The Pivotal Role of the Azide Group in Click Chemistry: A Technical Guide for Researchers

Introduction

Click chemistry has revolutionized the fields of drug discovery, materials science, and bioconjugation by offering a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules.[1][] At the heart of the most prominent click reactions lies the azide (B81097) functional group (-N₃). This guide provides an in-depth technical exploration of the azide group's central role in click chemistry, with a focus on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the principles, applications, and practical execution of azide-based click chemistry.

The Azide Group: A Unique Chemical Entity

The azide group is a linear, 1,3-dipolar species with the formula R-N₃.[3] Its electronic structure, characterized by a central, positively charged nitrogen atom and two flanking, negatively charged nitrogen atoms, is key to its reactivity.[4] This unique configuration makes the azide an excellent participant in 1,3-dipolar cycloaddition reactions, the cornerstone of many click chemistry transformations.[5][6]

Key Properties of the Azide Group in the Context of Click Chemistry:

-

Bioorthogonality: Azides are virtually absent in biological systems, meaning they do not participate in native biochemical reactions. This "bioorthogonality" allows for highly specific labeling and conjugation of biomolecules in complex biological environments without interfering with natural processes.[][7]

-

Stability: Organic azides are relatively stable under a wide range of reaction conditions, including aqueous environments and a broad pH range (typically 4-11 for CuAAC), making them compatible with sensitive biological molecules.[8][9]

-

Compact Size: The small size of the azide group allows it to be incorporated into various molecules with minimal steric hindrance, facilitating access to crowded molecular environments.[10]

-

Favorable Reactivity: As a "high-energy" functional group, the azide readily undergoes exothermic cycloaddition reactions, providing a strong thermodynamic driving force for product formation.[8]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, involving the copper(I)-catalyzed reaction between an azide and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole.[11][12] This reaction boasts an enormous rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition.[8]

The Role of the Azide in the CuAAC Mechanism

The azide group plays a crucial role in the catalytic cycle of the CuAAC reaction. While the copper(I) catalyst first interacts with the alkyne to form a copper acetylide intermediate, the subsequent step involves the azide. The azide acts as the 1,3-dipole, attacking the copper acetylide. This leads to the formation of a six-membered copper-containing intermediate, which then undergoes rearrangement and subsequent protonation to yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.[11][13]

Figure 1: Catalytic cycle of the CuAAC reaction.

Quantitative Data for CuAAC Reactions

The efficiency of CuAAC reactions is influenced by the nature of the reactants, solvent, temperature, and the ligand used to stabilize the copper(I) catalyst. The following table summarizes typical reaction parameters.

| Reactants | Catalyst System | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Benzyl (B1604629) azide + Phenylacetylene | CuSO₄/Sodium Ascorbate (B8700270) | t-BuOH/H₂O | 25 | 1-2 h | >95 |

| Azido-functionalized protein + Alkyne-dye | CuSO₄/Sodium Ascorbate/THPTA | Aqueous Buffer | 25-37 | 0.5-4 h | 70-90 |

| Small molecule azide + Terminal alkyne drug fragment | CuI | THF | 25 | 1-12 h | 85-99 |

Note: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is a water-soluble ligand that stabilizes the Cu(I) catalyst and reduces its cytotoxicity.

Experimental Protocol: General Procedure for CuAAC

This protocol provides a general guideline for performing a CuAAC reaction for bioconjugation.[14][15]

Materials:

-

Azide-functionalized biomolecule (e.g., protein, oligo)

-

Alkyne-functionalized molecule (e.g., fluorescent dye, drug molecule)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 200 mM in water)

-

Phosphate-buffered saline (PBS) or other suitable aqueous buffer

Procedure:

-

Prepare a solution of the azide-functionalized biomolecule in the chosen buffer.

-

Add the alkyne-functionalized molecule to the solution. The molar ratio of alkyne to azide may vary, but a slight excess of the smaller molecule is often used.

-

In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:2 to 1:5 molar ratio and let it stand for a few minutes.[14][15]

-

Add the copper/ligand complex to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction at room temperature or 37°C for 30 minutes to 4 hours, with gentle mixing.

-

The reaction progress can be monitored by techniques such as HPLC, mass spectrometry, or fluorescence if a fluorescent dye is used.

-

Purify the resulting conjugate using appropriate methods like size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and the catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems where the cytotoxicity of the copper catalyst is a concern, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative.[] This reaction occurs between an azide and a strained cyclooctyne (B158145), proceeding readily without the need for a catalyst.[17][18] The driving force for this reaction is the release of ring strain in the cyclooctyne upon cycloaddition.[]

The Role of the Azide in the SPAAC Mechanism

In SPAAC, the azide still functions as the 1,3-dipole. The high degree of ring strain in the cyclooctyne lowers the activation energy of the cycloaddition, allowing the reaction to proceed at physiological temperatures. The azide attacks the strained alkyne in a concerted [3+2] cycloaddition, leading to the formation of a stable triazole linkage.[19]

Figure 2: Reaction scheme for SPAAC.

Quantitative Data for SPAAC Reactions

The kinetics of SPAAC reactions are highly dependent on the structure of the cyclooctyne. The table below compares the second-order rate constants for the reaction of benzyl azide with various commonly used cyclooctynes.

| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference |

| BCN | 0.14 | [19] |

| DIBO | 0.17 | [19] |

| DIFO | 0.076 | [19] |

| DBCO | ~0.1 | [19] |

Note: BCN (Bicyclononyne), DIBO (Dibenzocyclooctynol), DIFO (Difluorinated Cyclooctyne), DBCO (Dibenzocyclooctyne).

Experimental Protocol: General Procedure for SPAAC

This protocol outlines a general procedure for labeling a biomolecule using SPAAC.[19]

Materials:

-

Azide-modified biomolecule

-

Cyclooctyne-containing labeling reagent (e.g., DBCO-PEG-NHS ester to label a protein)

-

Appropriate buffer (e.g., PBS)

Procedure:

-

If necessary, first introduce the azide or cyclooctyne handle onto the biomolecule and purification tag respectively. For example, an amine-containing biomolecule can be reacted with an NHS-ester-azide to introduce the azide group.

-

Dissolve the azide-modified biomolecule in the appropriate buffer.

-

Add the cyclooctyne-containing reagent to the solution. A slight molar excess of the labeling reagent is typically used.

-

Incubate the reaction mixture at the desired temperature (e.g., 4°C, room temperature, or 37°C) for a period ranging from 1 to 24 hours. The reaction time will depend on the specific reactants and their concentrations.

-

Monitor the reaction progress using suitable analytical techniques.

-

Purify the conjugate to remove any unreacted labeling reagent.

Applications in Drug Development and Research

The versatility of azide-based click chemistry has made it an indispensable tool in pharmaceutical and biological research.[20][21][22]

-

Drug Discovery: Click chemistry is used to rapidly synthesize large libraries of compounds for high-throughput screening.[20] It is also employed in fragment-based drug discovery to link small, weakly binding fragments into more potent drug candidates.[20]

-

Bioconjugation: This is one of the most widespread applications. Azide-alkyne cycloadditions are used to attach probes (e.g., fluorescent dyes, biotin) to proteins, nucleic acids, and carbohydrates for imaging and tracking purposes.[23][24]

-

Antibody-Drug Conjugates (ADCs): Click chemistry enables the site-specific conjugation of potent cytotoxic drugs to antibodies, leading to targeted cancer therapies with improved efficacy and reduced side effects.[7][22]

-

Material Science: Azide-based click reactions are used to functionalize surfaces and synthesize novel polymers and hydrogels for applications in drug delivery and tissue engineering.

Figure 3: Role of click chemistry in the drug development pipeline.

Conclusion

The azide group is a cornerstone of click chemistry, enabling rapid, efficient, and bioorthogonal conjugation of molecules. Its unique combination of stability, small size, and high reactivity in cycloaddition reactions has made it an invaluable tool for researchers in chemistry, biology, and medicine. The development of both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions has provided a versatile toolkit for a wide array of applications, from fundamental biological studies to the development of next-generation therapeutics. A thorough understanding of the principles and practical considerations outlined in this guide will empower researchers to effectively harness the power of azide-based click chemistry in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 3. Azide | Synthesis, Reactions, Explosive | Britannica [britannica.com]

- 4. Azides in the Synthesis of Various Heterocycles | MDPI [mdpi.com]

- 5. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 7. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Click Chemistry [organic-chemistry.org]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03359K [pubs.rsc.org]

- 11. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 12. Click chemistry - Wikipedia [en.wikipedia.org]

- 13. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]

- 14. broadpharm.com [broadpharm.com]

- 15. confluore.com [confluore.com]

- 17. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 18. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 19. benchchem.com [benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. rjptonline.org [rjptonline.org]

- 23. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

Stability and Storage of Azido-PEG1-PFP Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Azido-PEG1-PFP (pentafluorophenyl) ester. Understanding these parameters is critical for ensuring the integrity and reactivity of this versatile crosslinker in various applications, including bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs). This guide summarizes key data, outlines experimental protocols for stability assessment, and provides visual workflows to facilitate best practices in the laboratory.

Core Concepts: Stability Profile